Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a trifluoromethyl-substituted benzyl alcohol group attached to the 3-position of an isoxazole ring and an ethyl ester at the 4-position. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest a molecular weight of approximately 315–325 g/mol (estimated based on substituent contributions) .
Properties
CAS No. |
2006278-06-2 |
|---|---|
Molecular Formula |
C14H12F3NO4 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3 |
InChI Key |
DKWQKQCZNNPVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Ethoxymethyleneacetoacetic Ester Intermediate
A foundational approach involves synthesizing ethyl ethoxymethyleneacetoacetic ester as a key intermediate. Ethylacetoacetate, triethylorthoformate, and acetic anhydride are reacted at 100–110°C for 2–3 hours to form the ester. Subsequent treatment with hydroxylamine sulfate in the presence of sodium acetate at -5°C yields ethyl-5-methylisoxazole-4-carboxylate. For the target compound, this intermediate undergoes hydroxymethylation with 4-(trifluoromethyl)benzaldehyde under basic conditions.
Reaction Conditions :
Hydroxylamine-Mediated Cyclization
Hydroxylamine hydrochloride facilitates cyclization of β-ketoester derivatives. A mixture of ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate and hydroxylamine in ethanol at 80°C for 4 hours forms the isoxazole ring. The hydroxyl group is introduced via controlled oxidation or hydrolysis.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Solvent | Ethanol | |
| Yield | 68–72% |
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Microwave irradiation reduces reaction times from hours to minutes. Ethyl 4-carboxyisoxazole-3-carboxylate and 4-(trifluoromethyl)benzyl alcohol are coupled using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under microwave conditions (150°C, 15 minutes). This method enhances efficiency by minimizing side reactions.
Optimized Parameters :
Cycloaddition Strategies
Trifluoromethyl Nitrile Oxide Cycloaddition
Trifluoromethyl nitrile oxide, generated in situ from CF₃CH₂NO₂, reacts with ethyl propiolate in a [3+2] cycloaddition. The reaction proceeds at 0°C in dichloromethane, yielding the isoxazole core with regioselective trifluoromethyl incorporation. Post-functionalization with 4-(trifluoromethyl)benzaldehyde introduces the hydroxymethyl group.
Critical Factors :
- Nitrile Oxide Stability : Controlled generation prevents dimerization.
- Regioselectivity : 5-Trifluoromethyl substitution dominates.
Data Comparison :
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Classical | 70 | 6 hours |
| Microwave | 90 | 15 minutes |
| Cycloaddition | 82 | 2 hours |
Oxidation-Based Approaches
Peroxy Organic Acid Oxidation
A patent by CN104262279A describes oxidizing a precursor (Formula I) with meta-chloroperbenzoic acid (mCPBA) at 25°C to form the hydroxymethyl group. The reaction is quenched with sodium thiosulfate, and the product is crystallized from ethanol.
Advantages :
Enzymatic and Catalytic Methods
Lipase-Catalyzed Esterification
Candida antarctica lipase B (CAL-B) catalyzes the esterification of 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid with ethanol in toluene. This green method avoids harsh acids, achieving 78% yield at 40°C over 12 hours.
Sustainability Metrics :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical | 70–75 | High | Low |
| Microwave | 88–92 | Moderate | Moderate |
| Enzymatic | 75–78 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that compounds containing the trifluoromethyl group, such as Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate, exhibit significant antidiabetic properties. In vitro assays have demonstrated promising results against various targets associated with diabetes management:
- Enzyme Inhibition : The compound showed IC50 values of 6.28 µM for α-glucosidase, 4.58 µM for α-amylase, and lower values for PTP1B and DPPH targets, indicating strong inhibitory activity against these enzymes involved in glucose metabolism and oxidative stress .
Antioxidant Activity
The presence of hydroxy groups in the structure enhances the antioxidant capacity of this compound. Research indicates that such compounds can scavenge free radicals effectively, contributing to their potential therapeutic effects in diseases associated with oxidative stress .
Anticancer Research
Preliminary investigations into the anticancer properties of this compound have shown its ability to inhibit cancer cell proliferation in vitro. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, making it a suitable candidate for further development in cancer therapeutics .
Antibacterial Properties
This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. The compound's effectiveness was comparable to standard antibiotics, showing potential as a new antibacterial agent .
Neuroprotective Effects
The compound's structural features suggest it may possess neuroprotective properties. Research into similar isoxazole derivatives has indicated their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Insecticidal Activity
The structural characteristics of this compound may lend itself to applications in agrochemistry, particularly as an insecticide or herbicide. Compounds with similar trifluoromethyl substitutions have been shown to exhibit enhanced activity against pests while maintaining low toxicity to non-target organisms .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing this compound through a multi-step process involving the condensation of specific precursors followed by hydrolysis. The synthesized product was evaluated for its biological activities, demonstrating significant antidiabetic and antibacterial effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of isoxazole derivatives has provided insights into how modifications to the trifluoromethyl group influence biological activity. This study highlighted the importance of electronic properties imparted by the trifluoromethyl group on the pharmacological profile of similar compounds .
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter electronic and steric properties:
Key Observations :
Variations in the Ester Group
The ester moiety influences solubility and metabolic stability:
Structural Analogues with Additional Functional Groups
Compounds with extended pharmacophores or heterocycles demonstrate divergent applications:
Comparison Insights :
- The target compound’s simpler isoxazole scaffold may prioritize synthetic accessibility over multi-target activity .
Biological Activity
Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities, which include anti-inflammatory and antidiabetic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₄H₁₂F₃NO₄
- Molecular Weight : 315.245 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Ambient temperature, recommended in a cool and dark place
Anti-inflammatory Activity
Research has indicated that compounds with isoxazole structures, including this compound, exhibit anti-inflammatory properties. A study involving a related isoxazole compound showed significant absorption and metabolism in vivo, leading to the formation of active anti-inflammatory metabolites after oral administration in rats . This suggests that the compound may function effectively in therapeutic contexts targeting inflammation.
Antidiabetic Activity
In a recent study focusing on structural analogs of the compound, it was found that certain derivatives exhibited promising antidiabetic effects. For instance, one derivative demonstrated an IC50 value of 4.58 μM in inhibiting alpha-amylase, which is comparable to standard antidiabetic drugs like acarbose (IC50 = 1.58 μM) . This indicates that this compound may also possess similar antidiabetic properties.
Study 1: Anti-inflammatory Mechanism
A study on a related compound, 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, highlighted its mechanism as a prodrug for an antiarthritic agent. The compound was metabolized to yield plasma concentrations similar to established anti-inflammatory agents after oral administration . This suggests that this compound may share similar metabolic pathways and therapeutic potentials.
Study 2: Antidiabetic Efficacy
Another investigation into the biological activity of isoxazole derivatives found that certain compounds exhibited significant inhibition of alpha-amylase and PTP-1B, both crucial targets in diabetes management. The tested compounds showed percent inhibitions ranging from 58% to 88% at varying concentrations, indicating strong potential for glycemic control . This positions this compound as a candidate for further exploration in diabetes research.
Data Summary Table
| Activity | IC50 Value (μM) | Standard Comparison |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | Acarbose (1.58) |
| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |
| Anti-inflammatory Effect | N/A | Established Prodrugs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
